molecular formula C16H14N4O3 B7687476 N-benzyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline

N-benzyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline

Cat. No.: B7687476
M. Wt: 310.31 g/mol
InChI Key: QSKQBAVDQURIJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is a synthetic organic compound that features a benzyl group, an oxadiazole ring, and a nitroaniline moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Nitration: Introduction of the nitro group into the aromatic ring, often using a mixture of concentrated nitric and sulfuric acids.

    Benzylation: Attachment of the benzyl group via nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The oxadiazole ring can undergo various transformations depending on the reagents used.

    Substitution: The benzyl group can be replaced with other substituents through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) or other catalysts.

    Reduction: Lithium aluminum hydride (LiAlH4) or other strong reducing agents.

    Substitution: Alkyl halides, nucleophiles, or electrophiles under appropriate conditions.

Major Products

    Amines: From the reduction of the nitro group.

    Modified oxadiazoles: From various transformations of the oxadiazole ring.

    Substituted benzyl derivatives: From substitution reactions.

Scientific Research Applications

N-benzyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline may have applications in:

    Medicinal Chemistry: Potential as a pharmacophore in drug design due to its unique structure.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Research: Study of its interactions with biological targets and potential therapeutic effects.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring and nitroaniline moiety could play crucial roles in binding to molecular targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-(1,2,4-oxadiazol-5-yl)-2-nitroaniline: Lacks the methyl group, which could affect its chemical and biological properties.

    N-benzyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-aminobenzene: The nitro group is replaced with an amino group, potentially altering its reactivity and applications.

Uniqueness

N-benzyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline’s unique combination of functional groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-benzyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-11-18-16(23-19-11)13-7-8-14(15(9-13)20(21)22)17-10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKQBAVDQURIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=C(C=C2)NCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.